molecular formula C17H17BrO4 B4890283 4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No. B4890283
M. Wt: 365.2 g/mol
InChI Key: GHJGGIHWNLOKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is commonly referred to as 4-BPPM and has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-BPPM is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-BPPM has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS). In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-BPPM in lab experiments is its high purity which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-BPPM. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and its potential applications in material science.

Synthesis Methods

The synthesis of 4-BPPM involves several steps. The first step is the reaction between 4-bromophenol and 3-chloropropyltrimethoxysilane in the presence of a catalyst such as triethylamine. The resulting product is then reacted with 3-methoxybenzaldehyde in the presence of another catalyst such as piperidine. The final product is purified using column chromatography to obtain 4-BPPM in high purity.

Scientific Research Applications

4-BPPM has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, it has been shown to possess herbicidal properties and can be used as a selective herbicide. In material science, it has been studied for its potential use in the synthesis of liquid crystals.

properties

IUPAC Name

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJGGIHWNLOKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6446400

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